![molecular formula C13H10N4O5 B12877616 N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is a complex organic compound that belongs to the class of benzoxazines and furan derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzoxazine and nitrofuran moieties in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring. This intermediate is then reacted with 5-nitrofuran-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as copper(I) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated benzoxazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrofuran moiety may contribute to its antimicrobial activity by interfering with bacterial DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2H-Benzo[b][1,4]oxazin-3-yl derivatives: These compounds share the benzoxazine core and exhibit similar biological activities.
Nitrofuran derivatives: Compounds like nitrofurantoin, which are known for their antimicrobial properties.
Uniqueness
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is unique due to the combination of benzoxazine and nitrofuran moieties in a single molecule. This dual functionality may enhance its biological activity and broaden its range of applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H10N4O5 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
N-(2H-1,4-benzoxazin-3-yl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C13H10N4O5/c14-16(13(18)10-5-6-12(22-10)17(19)20)11-7-21-9-4-2-1-3-8(9)15-11/h1-6H,7,14H2 |
Clave InChI |
AVADTLCIDNBMSA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CC=CC=C2O1)N(C(=O)C3=CC=C(O3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


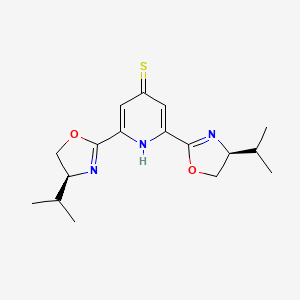

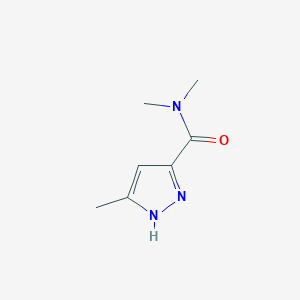


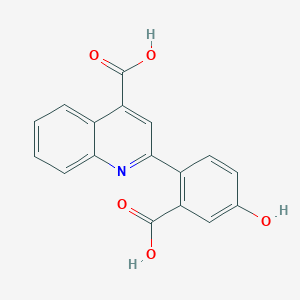
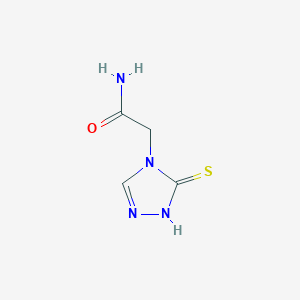
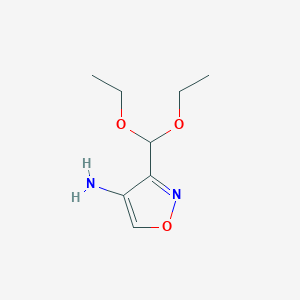
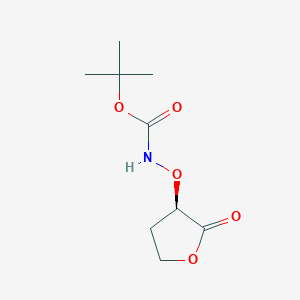
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

